molecular formula C17H19ClN2O6S B14403665 N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide CAS No. 88345-13-5

N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide

Cat. No.: B14403665
CAS No.: 88345-13-5
M. Wt: 414.9 g/mol
InChI Key: JZRTZHQPHPRIRB-UHFFFAOYSA-N
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Description

N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide involves multiple steps, including etherification, nitration, and sulfonation. The general synthetic route can be summarized as follows:

    Etherification: The initial step involves the etherification of a suitable precursor to introduce the butoxymethyl group.

    Nitration: The next step is the nitration of the aromatic ring to introduce the nitro group.

    Sulfonation: Finally, the sulfonation of the aromatic ring introduces the sulfonamide group.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets depend on the specific application and the derivative being studied.

Comparison with Similar Compounds

N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide can be compared with similar compounds such as:

    Butachlor: A chloroacetamide herbicide with similar structural features but different applications.

    N-(Butoxymethyl)acrylamide: Used in crosslinking applications and polymer chemistry.

    N-(Butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide: Another herbicide with similar functional groups.

The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

88345-13-5

Molecular Formula

C17H19ClN2O6S

Molecular Weight

414.9 g/mol

IUPAC Name

N-(butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzenesulfonamide

InChI

InChI=1S/C17H19ClN2O6S/c1-2-3-11-25-12-19-27(23,24)15-10-9-14(17(16(15)18)20(21)22)26-13-7-5-4-6-8-13/h4-10,19H,2-3,11-12H2,1H3

InChI Key

JZRTZHQPHPRIRB-UHFFFAOYSA-N

Canonical SMILES

CCCCOCNS(=O)(=O)C1=C(C(=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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